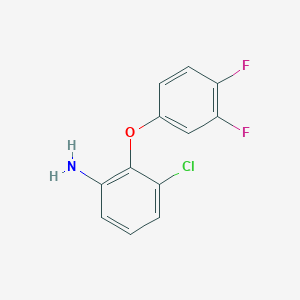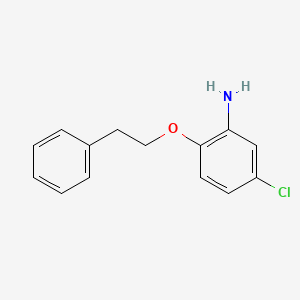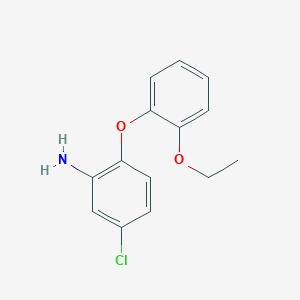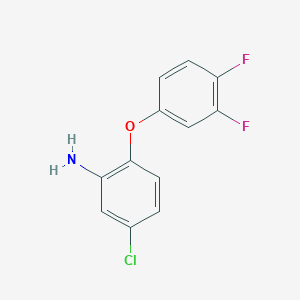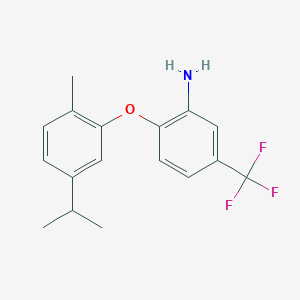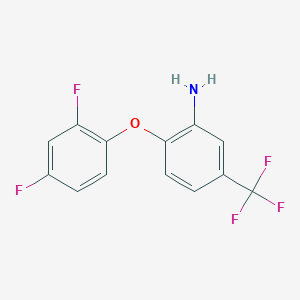
2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications in Ionic Liquids and Phase Behavior
Ionic Liquids and Phase Behavior : Research has delved into the phase behavior of ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, in combination with various solutes including polar and non-polar aromatic compounds like aniline. It was observed that the choice of anion, bistriflamide or triflate, significantly impacts the solvent abilities of the ionic liquids, particularly influencing the solubility of aromatic compounds. This knowledge opens pathways for using mixed ionic liquid solvents and solutions as tuneable solvents for aromatic solutes, having potential applications in the separation of these molecules from their aqueous solutions or extraction from original matrices (Visak et al., 2014).
Synthesis and Cyclocondensation Reactions
Synthesis and Cyclocondensation Reactions : The synthesis of 2-(azolyl)anilines, which are structurally related to 2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline, has been extensively studied. These compounds have shown effectiveness as 1,5-nucleophiles in cyclocondensation reactions, besides displaying notable biological activity. This highlights the synthetic versatility and potential biological relevance of related aniline derivatives (Antypenko et al., 2017).
Stability and Degradation Studies
Degradation Studies of Analogous Compounds : Nitisinone, bearing structural similarity to this compound, has been studied for its stability and degradation pathways. Understanding the stability of such compounds in varying conditions and identifying their degradation products is crucial for comprehending their environmental impact and potential risks or benefits in various applications (Barchańska et al., 2019).
Applications in Organic Synthesis
Use in Organic Synthesis : The review on CF bond activation in aliphatic fluorides offers insights into new methodologies for the synthesis of fluorinated building blocks, as well as versatile non-fluorinated products. This area of study is relevant for compounds like this compound, as it opens avenues for creating new molecules and understanding the reaction mechanisms and potential applications of such compounds (Shen et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-difluorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-9-3-2-8(6-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBTUZDDDBCJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


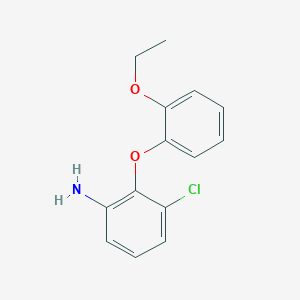

![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
